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Compound of Interest

Compound Name:
(S)-2-(4-bromophenyl)-1,4-

oxazepane hydrochloride

Cat. No.: B8257203

Get Quote

Executive Summary
In medicinal chemistry, "scaffold hopping" from a six-membered morpholine ring to a seven-

membered 1,4-oxazepane ring is a strategic tool to alter the spatial vector of substituents and

improve receptor binding kinetics. However, this structural expansion introduces specific ADME

(Absorption, Distribution, Metabolism, Excretion) challenges.

This guide provides a rigorous technical comparison of 1,4-oxazepane derivatives against their

morpholine counterparts and standard 1,4-benzodiazepines (e.g., oxazepam). It synthesizes

physicochemical data, metabolic stability profiles, and experimental protocols to aid in the

rational design of novel therapeutics, particularly dopamine D4 receptor ligands.

Physicochemical & Structural Comparison
The transition from a morpholine to a 1,4-oxazepane core fundamentally alters the molecular

"shape space" and lipophilicity profile.

Table 1: Physicochemical Benchmarks
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Property
Morpholine
Scaffold
(Reference)

1,4-Oxazepane
Scaffold

Impact on ADME

Ring Size 6-membered 7-membered

Increased

hydrophobic surface

area.

Conformation
Rigid Chair (low

energy)

Flexible (Twist-

chair/Boat)

High: Greater induced

fit but higher entropic

penalty upon binding.

Lipophilicity (cLogP) Baseline +0.5 to +0.8 units

High: Increased

permeability but

higher risk of non-

specific binding.

pKa (Conj. Acid) ~8.3 ~8.5 - 8.8

Moderate: Slight

increase in basicity

affects lysosomal

trapping.

Solubility High (Aqueous) Moderate to Low

Critical: Requires

formulation

optimization (e.g.,

salts).

Expert Insight: The 1,4-oxazepane ring's flexibility allows it to adopt multiple low-energy

conformations. While this aids in capturing distinct binding pockets (e.g., in D4 receptors), it

exposes more of the carbon skeleton to solvent, effectively raising the lipophilicity beyond what

atom-counting would predict. This directly correlates with higher Caco-2 permeability but lower

metabolic stability compared to the rigid morpholine.

Absorption: Caco-2 Permeability Analysis
The 1,4-oxazepane scaffold generally exhibits superior passive permeability compared to

morpholine due to increased lipophilicity. However, this comes with a caveat: susceptibility to P-

glycoprotein (P-gp) efflux if the substituents are sufficiently polar.
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Experimental Protocol: Caco-2 Permeability Assay
Validation: This protocol ensures monolayer integrity using Lucifer Yellow (LY) rejection.

Cell Culture: Seed Caco-2 cells (passage 20–40) onto 24-well Transwell® inserts (0.4 µm

pore size) at

cells/cm². Culture for 21 days to form a differentiated monolayer.

Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only monolayers

with TEER > 300

are accepted.

Transport Buffer: HBSS buffered with HEPES (pH 7.4).

Dosing:

Apical (A): Add 10 µM test compound (1,4-oxazepane derivative) + Lucifer Yellow

(paracellular marker).

Basolateral (B): Blank buffer.

Incubation: Incubate at 37°C with orbital shaking (50 rpm) for 120 minutes.

Sampling: Aliquot 100 µL from both A and B compartments at t=0 and t=120 min.

Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability (

).[1]

Formula:

Acceptance: LY

cm/s.[1]

Data Interpretation[1][2][3][4][5][6][7][8][9]
High Permeability:
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cm/s (Typical for lipophilic 1,4-oxazepanes).

Efflux Liability: If

, the compound is likely a P-gp substrate. 1,4-oxazepanes with bulky hydrophobic groups
often evade P-gp better than compact morpholines.

Metabolism: Stability & Soft Spots
This is the critical differentiator. The 1,4-oxazepane ring is metabolically "softer" than

morpholine.

Comparative Metabolic Liabilities
Alpha-Carbon Oxidation: The carbons adjacent to the nitrogen (positions 3 and 5) and

oxygen (positions 2 and 7) are prime targets for CYP450 enzymes (specifically CYP3A4 and

CYP2D6).

Morpholine: The rigid chair conformation sterically hinders CYP access to the alpha-

carbons to some degree.

1,4-Oxazepane:[2][3][4][5][6][7][8] The flexible ring exposes these hydrogens, facilitating

H-atom abstraction and subsequent hydroxylation or ring opening.

N-Dealkylation: Both scaffolds undergo N-dealkylation, but the rate is often faster for 1,4-

oxazepanes due to the higher lipophilicity driving enzyme affinity.

Glucuronidation (Oxazepam Model): For 1,4-benzodiazepines like oxazepam, the primary

clearance pathway is direct glucuronidation of the 3-hydroxyl group by UGT enzymes

(UGT2B15), bypassing Phase I oxidation. This "metabolic shunt" is a key design strategy:

introducing a polar handle (OH, COOH) on the oxazepane ring can shift clearance from

variable CYP oxidation to reliable Phase II conjugation.

Visualizing the ADME Workflow
The following diagram outlines the decision tree for evaluating these derivatives, prioritizing

metabolic stability early in the cascade.
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Caption: Integrated ADME screening cascade for 1,4-oxazepane derivatives, emphasizing

early identification of metabolic instability.

Biological Context: Dopamine D4 Signaling
1,4-Oxazepane derivatives are frequently explored as selective Dopamine D4 receptor ligands

for treating schizophrenia and cognitive deficits.[4] Understanding the target signaling pathway

is essential for interpreting "efficacy" alongside ADME.
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Caption: Dopamine D4 receptor signaling cascade modulated by 1,4-oxazepane ligands. Note

the Gi/Go coupling leading to cAMP reduction.

Detailed Experimental Protocol: Microsomal
Stability
To assess the metabolic liability of the 1,4-oxazepane ring, use this standardized Phase I

stability assay.

Objective: Determine Intrinsic Clearance (

) and Half-life (

).

Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL

protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
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Pre-incubation: Add 1 µM test compound (from 10 mM DMSO stock, final DMSO < 0.1%).

Incubate at 37°C for 5 minutes.

Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

Time Points: At 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing internal

standard (e.g., Tolbutamide).

Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins. Collect supernatant.

Analysis: LC-MS/MS monitoring of parent ion depletion.

Calculation:

Plot ln(% Remaining) vs. time. Slope =

.

Benchmarking:

Stable:

µL/min/mg (Ideal for oral dosing).

Moderate:

µL/min/mg.

Unstable:

µL/min/mg (Likely requires structural modification, e.g., blocking alpha-carbons with methyl
groups or fluorine).

References
Dopamine D4 Receptor Ligands & QSAR Journal of Medicinal Chemistry. "New series of

morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8257203?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3D-QSAR model." [Link]

Metabolic Profile of Oxazepam Drug Metabolism Reviews. "Metabolic profile of oxazepam

and related benzodiazepines: clinical and forensic aspects." [Link]

Caco-2 Permeability Assay Standards Nature Protocols. "Using Caco-2 cells to assess drug

absorption and efflux." [Link]

Cytochrome P450 Oxidation Mechanisms Pharmacological Reviews. "Mechanisms of

Cytochrome P450-Catalyzed Oxidations."[9] [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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